5,5-Dimethyl-2-selenoxoimidazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Dimethyl-2-selenoxoimidazolidin-4-one is a heterocyclic compound that contains selenium, an element known for its unique chemical properties. This compound is part of the imidazolidinone family, which is characterized by a five-membered ring structure containing nitrogen and oxygen atoms. The presence of selenium in the molecule imparts distinct chemical and biological properties, making it a subject of interest in various fields of research.
Vorbereitungsmethoden
The synthesis of 5,5-Dimethyl-2-selenoxoimidazolidin-4-one typically involves the reaction of 5,5-dimethylimidazolidin-4-one with selenium reagents under controlled conditions. One common method involves the use of elemental selenium in the presence of a suitable oxidizing agent. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
5,5-Dimethyl-2-selenoxoimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide derivatives.
Reduction: Reduction reactions can convert the selenoxo group to a selenol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the selenoxo group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5,5-Dimethyl-2-selenoxoimidazolidin-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex selenium-containing compounds.
Biology: The compound’s unique properties make it useful in studying selenium’s role in biological systems.
Industry: It is used in the production of specialty chemicals and materials with enhanced properties.
Wirkmechanismus
The mechanism of action of 5,5-Dimethyl-2-selenoxoimidazolidin-4-one involves its interaction with various molecular targets and pathways. The selenium atom can participate in redox reactions, influencing cellular oxidative stress levels. This compound can also interact with proteins and enzymes, potentially modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the concentration of the compound.
Vergleich Mit ähnlichen Verbindungen
5,5-Dimethyl-2-selenoxoimidazolidin-4-one can be compared with other selenium-containing imidazolidinones, such as:
5,5-Dimethyl-2-oxoimidazolidin-4-one: This compound lacks the selenium atom, resulting in different chemical and biological properties.
5,5-Dimethyl-2-thioxoimidazolidin-4-one: The sulfur analog of the compound, which has distinct reactivity and applications.
The uniqueness of this compound lies in its selenium content, which imparts unique redox properties and potential biological activities not found in its oxygen or sulfur analogs.
Eigenschaften
Molekularformel |
C5H7N2OSe |
---|---|
Molekulargewicht |
190.09 g/mol |
InChI |
InChI=1S/C5H7N2OSe/c1-5(2)3(8)6-4(9)7-5/h1-2H3,(H,6,7,8) |
InChI-Schlüssel |
WKYKGHPNWKKWBP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(=O)NC(=N1)[Se])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.